molecular formula C8H8FNO2 B1376446 2-Amino-4-fluoro-5-methylbenzoic acid CAS No. 637347-83-2

2-Amino-4-fluoro-5-methylbenzoic acid

Cat. No.: B1376446
CAS No.: 637347-83-2
M. Wt: 169.15 g/mol
InChI Key: CQITUOSOSGFGOS-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-5-methylbenzoic acid is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzoic acid, featuring an amino group at the second position, a fluorine atom at the fourth position, and a methyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-fluoro-5-methylbenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

2-Amino-4-fluoro-5-methylbenzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-Amino-4-fluoro-5-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors in the body.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino and fluoro groups on the benzene ring allow it to bind to enzymes and receptors, potentially inhibiting or activating their functions. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

2-Amino-4-fluoro-5-methylbenzoic acid can be compared with other similar compounds, such as:

  • 2-Amino-5-fluorobenzoic acid
  • 2-Amino-4-bromobenzoic acid
  • 2-Amino-4-chlorobenzoic acid
  • 2-Amino-5-methylbenzoic acid

These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The presence of different substituents can significantly affect their chemical reactivity and biological activity, making this compound unique in its properties and applications .

Properties

IUPAC Name

2-amino-4-fluoro-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQITUOSOSGFGOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30738768
Record name 2-Amino-4-fluoro-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637347-83-2
Record name 2-Amino-4-fluoro-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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